molecular formula C12H16O3 B14235209 4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- CAS No. 351026-61-4

4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)-

Katalognummer: B14235209
CAS-Nummer: 351026-61-4
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: XTCMUJMATVNSJE-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a penten-2-ol group and a methoxyphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- typically involves the reaction of 4-methoxyphenol with 4-penten-2-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Penten-2-ol, 1-(4-hydroxyphenoxy)-, (2R)
  • 4-Penten-2-ol, 1-(4-ethoxyphenoxy)-, (2R)
  • 4-Penten-2-ol, 1-(4-methylphenoxy)-, (2R)

Uniqueness

4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can impact its applications and properties.

Eigenschaften

CAS-Nummer

351026-61-4

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

(2R)-1-(4-methoxyphenoxy)pent-4-en-2-ol

InChI

InChI=1S/C12H16O3/c1-3-4-10(13)9-15-12-7-5-11(14-2)6-8-12/h3,5-8,10,13H,1,4,9H2,2H3/t10-/m1/s1

InChI-Schlüssel

XTCMUJMATVNSJE-SNVBAGLBSA-N

Isomerische SMILES

COC1=CC=C(C=C1)OC[C@@H](CC=C)O

Kanonische SMILES

COC1=CC=C(C=C1)OCC(CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.